5-(4-Ethylphenyl)picolinic acid
Overview
Description
5-(4-Ethylphenyl)picolinic acid: is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol It is a derivative of picolinic acid, where the 5-position of the pyridine ring is substituted with a 4-ethylphenyl group
Mechanism of Action
Target of Action
The primary target of 5-(4-Ethylphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs , which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.
Biochemical Pathways
It is known that the compound plays a key role inzinc transport . By binding to ZFPs and disrupting zinc binding, it potentially affects the pathways where these proteins play a role.
Result of Action
The result of this compound’s action is the inhibition of ZFPs, which has been shown to have anti-viral effects in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Therefore, it poses potential therapeutic targets for conditions like acne vulgaris, herpes, and other viral infections .
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, plays a key role in zinc transport . This suggests that 5-(4-Ethylphenyl)picolinic acid may interact with enzymes, proteins, and other biomolecules involved in zinc transport and metabolism .
Cellular Effects
Picolinic acid has been shown to exhibit antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Picolinic acid is known to exert its effects by binding to zinc finger proteins (ZFPs), changing their structures, disrupting zinc binding, and inhibiting function . This suggests that this compound may have a similar mechanism of action .
Metabolic Pathways
Picolinic acid is a byproduct of tryptophan metabolism, suggesting that this compound may be involved in similar pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid or boronate ester as the coupling partner and a halogenated picolinic acid derivative. The reaction is catalyzed by a palladium catalyst and usually conducted in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve more cost-effective and environmentally friendly methods. One such method is the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) as the oxidizing agent . This method is advantageous due to its scalability and relatively low cost, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
5-(4-Ethylphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of viral infections.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
5-(4-Ethylphenyl)picolinic acid is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties and potential applications. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound in various fields of research.
Biological Activity
5-(4-Ethylphenyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a 4-ethylphenyl group attached to the nitrogen atom of the pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, summarizing research findings, potential applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . The structural features include:
- A pyridine ring , which is common in many biologically active molecules.
- A carboxylic acid group , contributing to its chemical reactivity and potential as a ligand.
The introduction of the ethylphenyl substituent enhances the compound's lipophilicity, potentially influencing its biological activity and solubility.
Biological Activities
Research indicates that picolinic acid derivatives, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial and fungal growth. The presence of the carboxylic acid group may enhance interaction with microbial membranes.
- Anticancer Potential : Some studies suggest that derivatives of picolinic acid can exhibit cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology.
- Neuroprotective Effects : Picolinic acid itself is known for its neuroprotective properties, which may extend to its derivatives, including this compound.
Case Studies and Experimental Data
A limited number of studies specifically focus on this compound. However, related research provides insight into its potential:
- Synthesis and Characterization : The compound can be synthesized through various methods involving reactions typical of carboxylic acids and aromatic compounds. Characterization techniques such as NMR and FT-IR can confirm its structure.
- Biological Assays : Preliminary assays indicate that compounds structurally similar to this compound can inhibit cancer cell proliferation. For instance, studies have reported IC50 values for related compounds against human liver carcinoma (HepG2) cells ranging from 9.08 to 19.7 µg/mL .
Comparative Analysis with Similar Compounds
Compound Name | Structure Description | Biological Activity |
---|---|---|
Picolinic Acid | Pyridine ring with carboxylic acid group | Neuroprotective, potential anticancer properties |
5-(4-Bromophenyl)picolinic Acid | Similar structure with bromine substitution | Enhanced reactivity; potential antimicrobial activity |
2-Picolinic Acid | Nitrogen at position 2 | Varies in reactivity; potential applications in herbicides |
6-(4-Methylphenyl)picolinic Acid | Methyl substitution at position 6 | Alters solubility; potential herbicidal activity |
The exact mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structural features:
- Ligand Binding : The carboxylic acid group may facilitate binding to various biological targets such as enzymes or receptors, modulating their activity.
- Cellular Uptake : Enhanced lipophilicity from the ethyl group may improve membrane permeability, facilitating cellular uptake and subsequent biological effects.
Future Directions
Given the preliminary findings regarding the biological activities of picolinic acid derivatives, further research into this compound is warranted:
- In Vivo Studies : To validate the efficacy observed in vitro, animal models should be employed to assess bioavailability and therapeutic potential.
- Mechanistic Studies : Investigating specific pathways affected by this compound could provide insights into its pharmacological applications.
- Structure-Activity Relationship (SAR) Studies : Exploring how variations in structure affect biological activity will be crucial for optimizing this compound for therapeutic use.
Properties
IUPAC Name |
5-(4-ethylphenyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVKTLZPWXQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679300 | |
Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226265-49-1 | |
Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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